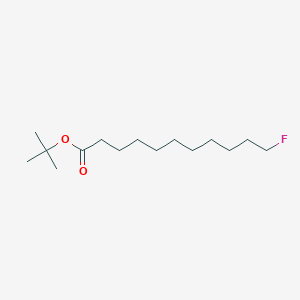
tert-Butyl 11-fluoroundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 11-fluoroundecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to an undecanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 11-fluoroundecanoate typically involves the esterification of 11-fluoroundecanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
tert-Butyl 11-fluoroundecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 11-fluoroundecanoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 11-fluoroundecanoic acid and tert-butyl alcohol.
Reduction: 11-fluoroundecanol.
Substitution: Various substituted undecanoates depending on the nucleophile used.
科学的研究の応用
tert-Butyl 11-fluoroundecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for investigating the specificity and mechanism of esterases.
Industry: Used in the production of specialty chemicals and materials with specific properties such as hydrophobicity and thermal stability.
作用機序
The mechanism of action of tert-Butyl 11-fluoroundecanoate depends on the specific application. In enzymatic hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of 11-fluoroundecanoic acid and tert-butyl alcohol. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the molecule.
類似化合物との比較
Similar Compounds
tert-Butyl 11-chloroundecanoate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 11-iodoundecanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
tert-Butyl 11-fluoroundecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of pharmaceuticals and specialty chemicals.
特性
分子式 |
C15H29FO2 |
|---|---|
分子量 |
260.39 g/mol |
IUPAC名 |
tert-butyl 11-fluoroundecanoate |
InChI |
InChI=1S/C15H29FO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
InChIキー |
LPYMXFAYPJTIBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
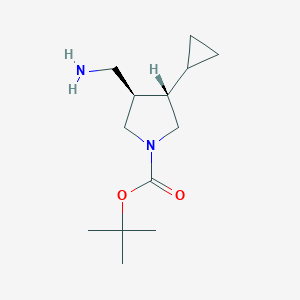

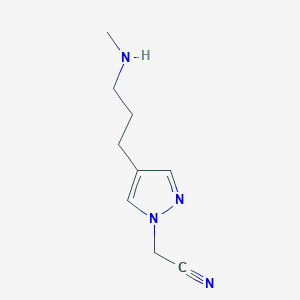

![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
![4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13339211.png)
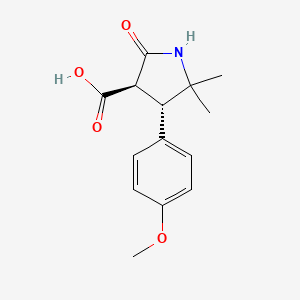
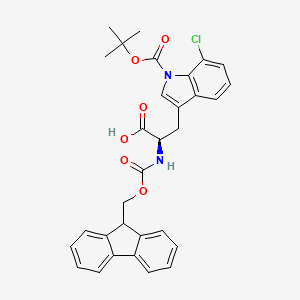
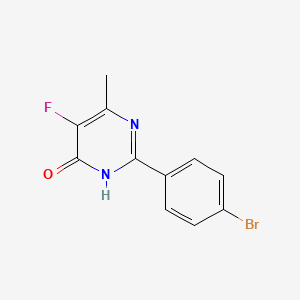

![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
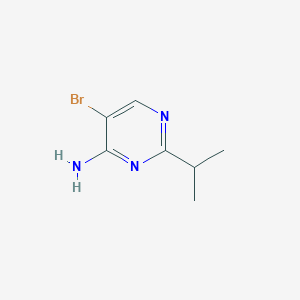
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
